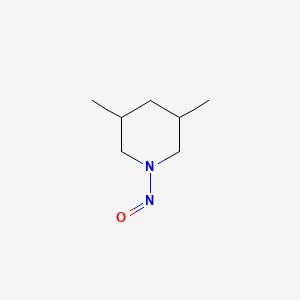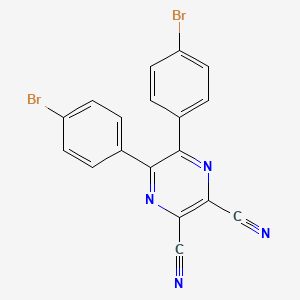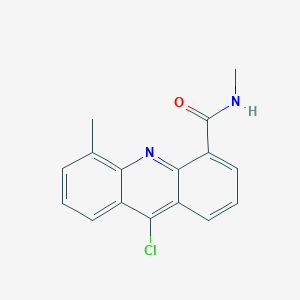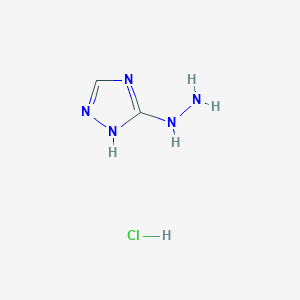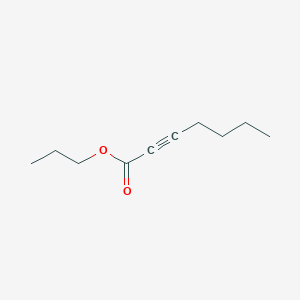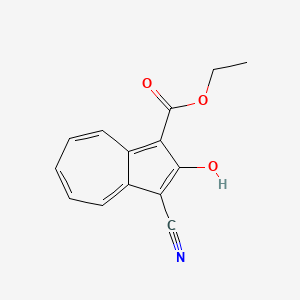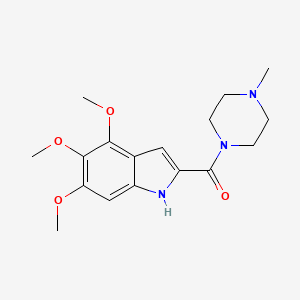
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an indole ring substituted with three methoxy groups, connected via a methanone linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The piperazine ring can be prepared by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
The final step involves coupling the indole and piperazine rings through a methanone linkage. This can be achieved by reacting the indole derivative with a suitable acylating agent, such as acetic anhydride, in the presence of a base like pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the indole ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methanone linkage can be reduced to a methylene group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methane.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The methoxy groups on the indole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- (4-methylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone
- (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-3-yl)methanone
- (4-ethylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone
Uniqueness
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone is unique due to the specific substitution pattern on the indole ring and the presence of the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
902330-49-8 |
|---|---|
分子式 |
C17H23N3O4 |
分子量 |
333.4 g/mol |
IUPAC名 |
(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H23N3O4/c1-19-5-7-20(8-6-19)17(21)13-9-11-12(18-13)10-14(22-2)16(24-4)15(11)23-3/h9-10,18H,5-8H2,1-4H3 |
InChIキー |
UBWDOITYXPUDJI-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C(=C(C=C3N2)OC)OC)OC |
溶解性 |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


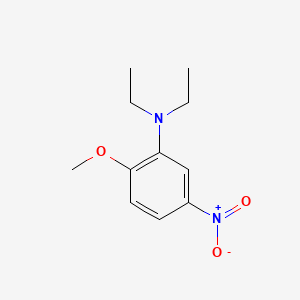
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
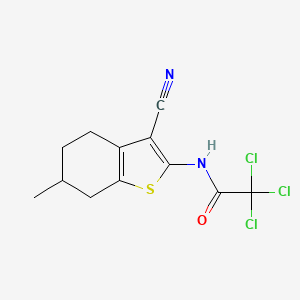
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
